L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl-
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Overview
Description
L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- is a complex peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize racemization and side reactions, ensuring the biological activity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-threonine: A simpler dipeptide with similar amino acid composition.
L-Valyl-L-glutamine: Another related peptide with different functional properties.
L-Tryptophyl-L-tryptophan: A dipeptide with two tryptophan residues, similar to the tryptophan content in the target peptide.
Uniqueness
L-Valine, L-threonyl-L-valyl-L-glutaminyl-L-tryptophyl-L-tryptophyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its complexity allows for diverse applications and interactions that simpler peptides may not achieve .
Properties
CAS No. |
528604-68-4 |
---|---|
Molecular Formula |
C41H55N9O9 |
Molecular Weight |
817.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C41H55N9O9/c1-20(2)34(49-39(56)33(43)22(5)51)40(57)46-29(14-15-32(42)52)36(53)47-30(16-23-18-44-27-12-8-6-10-25(23)27)37(54)48-31(38(55)50-35(21(3)4)41(58)59)17-24-19-45-28-13-9-7-11-26(24)28/h6-13,18-22,29-31,33-35,44-45,51H,14-17,43H2,1-5H3,(H2,42,52)(H,46,57)(H,47,53)(H,48,54)(H,49,56)(H,50,55)(H,58,59)/t22-,29+,30+,31+,33+,34+,35+/m1/s1 |
InChI Key |
QEKNJLUGSAFJSZ-UPHYRXKMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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